molecular formula C₁₂H₁₃N ∙ CH₃SO₃H B001251 Rasagiline mesylate CAS No. 161735-79-1

Rasagiline mesylate

カタログ番号 B001251
CAS番号: 161735-79-1
分子量: 267.35 g/mol
InChIキー: JDBJJCWRXSVHOQ-UTONKHPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rasagiline mesylate is an irreversible inhibitor of monoamine oxidase, selective for MAO type B over type A by a factor of fourteen . It has anti-apoptotic and neuroprotectant activity and has been used as a treatment for Parkinson’s disease . It is a propargylamine-based drug indicated for the treatment of idiopathic Parkinson’s disease .


Synthesis Analysis

The synthesis of Rasagiline mesylate is carried out in 3 steps starting from the main starting material 1-aminoindan . The reported synthesis was simply based on the alkylation of ®-1-Aminoindan with propargyl chloride in acetonitrile in the presence of potassium carbonate at 60° C. for 16 hours .


Molecular Structure Analysis

Rasagiline mesylate is a chiral compound with one asymmetric carbon atom in the five-member ring with an absolute R configuration, which is produced as a single enantiomer . The chemical structure of rasagiline mesylate drug substance has been achieved by elemental analysis, UV, IR, 1H- and 13C-NMR spectroscopic methods and MS .


Chemical Reactions Analysis

Rasagiline is a Monoamine oxidase-B (MOA-B) inhibitor that binds covalently to the N5 nitrogen of the flavin residue of MAO, resulting in irreversible inactivation of the enzyme . Several spectrophotometric UV-Vissible, High-performance thin layer chromatography, and capillary electrophoresis analysis methods are used to determine Rasagilline in raw materials .


Physical And Chemical Properties Analysis

Rasagiline mesylate is a white to off-white powder, freely soluble in water or ethanol and sparingly soluble in isopropanol . The empirical formula of rasagiline mesylate is C 12 H 13 N•CH 4 SO 3 and its molecular weight is 267.34 .

科学的研究の応用

Parkinson’s Disease Treatment

Rasagiline mesylate is primarily used as a treatment for Parkinson’s disease (PD). It functions as a monoamine oxidase-B (MAO-B) inhibitor, which helps to increase dopaminergic activity in the brain by preventing the breakdown of dopamine . This action helps to alleviate symptoms such as tremors, stiffness, and movement difficulties associated with PD.

Neuroprotective Effects

Studies have suggested that Rasagiline may have neuroprotective properties. It is being researched for its potential to protect neuronal cells from degeneration, which is particularly relevant in conditions like PD where dopaminergic neurons are progressively lost .

Brain Targeting via Intranasal Delivery

Recent research has explored the delivery of Rasagiline directly to the brain via intranasal routes. This method could bypass the blood-brain barrier more effectively and improve the drug’s bioavailability in the brain tissues, which is crucial for treating central nervous system disorders .

Long-Acting Injectable Formulations

Rasagiline mesylate has been developed into long-acting injectable in situ gels. These formulations aim to provide sustained release of the drug, potentially improving medication compliance and ensuring more stable therapeutic effects over time .

Treatment of Retinitis Pigmentosa

There is ongoing research into the use of Rasagiline mesylate for the treatment of retinitis pigmentosa, a genetic disorder that causes loss of vision. Its role as an MAO-B inhibitor and potential neuroprotective effects are being investigated in this context .

Pharmacokinetic Studies

Rasagiline mesylate is also the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body. These studies are crucial for optimizing dosing regimens and enhancing the drug’s efficacy and safety profile .

作用機序

Target of Action

Rasagiline mesylate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

Rasagiline mesylate is an irreversible inhibitor of MAO-B . The precise mechanisms of action of rasagiline are unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

Rasagiline mesylate affects the biochemical pathway involving the metabolic degradation of catecholamines and serotonin . By inhibiting MAO-B, rasagiline prevents the breakdown of these neurotransmitters, thereby increasing their availability. This leads to an increase in dopamine activity in the brain, which is beneficial in managing the symptoms of Parkinson’s disease .

Pharmacokinetics

Rasagiline mesylate is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . It has a mean steady-state half-life of 3 hours . There is no correlation of pharmacokinetics with its pharmacological effect due to its irreversible inhibition of mao-b . Rasagiline undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) .

Result of Action

The molecular and cellular effects of rasagiline’s action primarily involve the increase in dopamine activity in the brain . This results in improved mobility, balance, and coordination in patients with Parkinson’s disease . Rasagiline also exhibits neuroprotective and anti-apoptotic activity against several neurotoxins .

Action Environment

The action, efficacy, and stability of rasagiline mesylate can be influenced by environmental factors such as dietary conditions. For instance, a study found that the bioequivalence of rasagiline tablets was established in both fasting and postprandial conditions

Safety and Hazards

Rasagiline may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; extreme drowsiness or falling asleep suddenly, even after feeling alert; unusual changes in mood or behavior; hallucinations; a light-headed feeling, like you might pass out; or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .

将来の方向性

Rasagiline mesylate is currently approved as initial monotherapy or adjunct therapy to levodopa for treatment of signs and symptoms of idiopathic Parkinson’s disease in the United States and Europe . The oral dose of RM is 1 mg per day . The future directions of Rasagiline mesylate are still under research and development .

特性

IUPAC Name

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047848
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rasagiline mesylate

CAS RN

161735-79-1
Record name Rasagiline mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rasagiline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RASAGILINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rasagiline mesylate
Reactant of Route 2
Reactant of Route 2
Rasagiline mesylate
Reactant of Route 3
Reactant of Route 3
Rasagiline mesylate
Reactant of Route 4
Reactant of Route 4
Rasagiline mesylate
Reactant of Route 5
Reactant of Route 5
Rasagiline mesylate
Reactant of Route 6
Reactant of Route 6
Rasagiline mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。